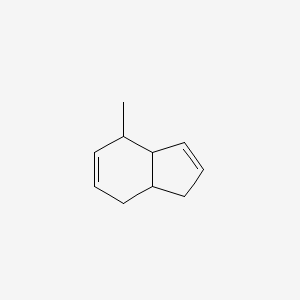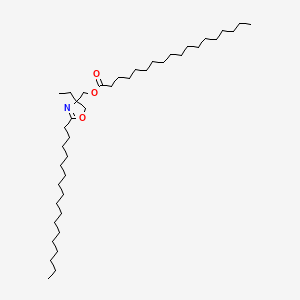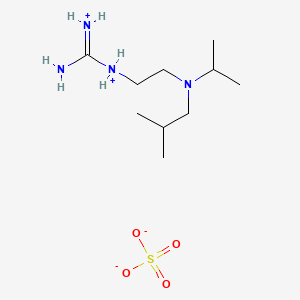![molecular formula C18H26N6O5 B13780330 5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine is a complex organic compound with the molecular formula C18H26N6O5 and a molecular weight of 406.4 g/mol. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine typically involves multiple stepsThe final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Applications De Recherche Scientifique
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in various biological processes, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of nucleoside analogs.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5’-amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: The parent compound, involved in numerous biological processes.
5’-Amino-5’-deoxyadenosine: A simpler derivative with similar properties.
N6-Benzyladenosine: Another adenosine derivative with distinct biological activities.
Uniqueness
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine is unique due to its specific functional groups and protective groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H26N6O5 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
tert-butyl N-[9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C18H26N6O5/c1-17(2,3)29-16(25)23-13-10-14(21-7-20-13)24(8-22-10)15-12-11(9(6-19)26-15)27-18(4,5)28-12/h7-9,11-12,15H,6,19H2,1-5H3,(H,20,21,23,25)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
DQOZFYSBCNKGIF-SDBHATRESA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
